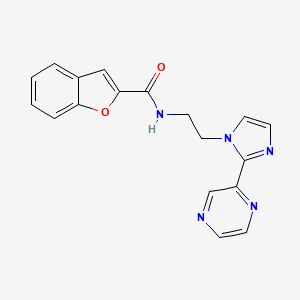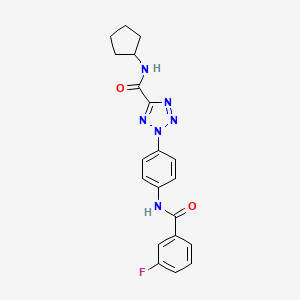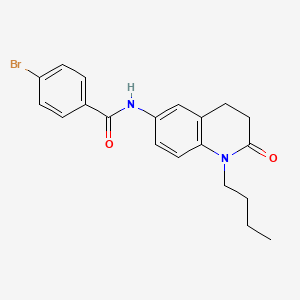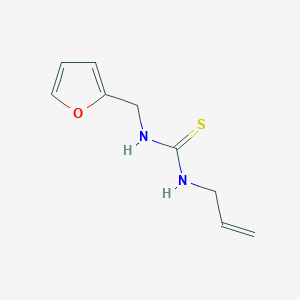![molecular formula C17H27N5O2 B2391235 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-47-8](/img/structure/B2391235.png)
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly referred to as theophylline, and it is a natural product found in tea leaves. Theophylline has been extensively studied due to its therapeutic potential in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP, which leads to the relaxation of the smooth muscles in the airways. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects in addition to its bronchodilator and anti-inflammatory effects. It has been shown to increase heart rate and contractility, which may be beneficial in the treatment of heart failure. Theophylline also has diuretic effects, which can be useful in the treatment of edema. However, these effects must be carefully monitored, as theophylline can cause adverse effects, such as arrhythmias and seizures, at high doses.
実験室実験の利点と制限
Theophylline is a widely studied compound, and its effects have been well characterized in vitro and in vivo. It is relatively inexpensive and easy to obtain, making it a useful tool for researchers. However, theophylline has a narrow therapeutic window, and its effects can vary depending on the dose and route of administration. Additionally, theophylline can interact with other medications, such as antibiotics and corticosteroids, which can complicate experimental design.
将来の方向性
There are a number of future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods, such as sustained-release formulations and inhalation therapies. Another area of interest is the identification of new therapeutic targets for theophylline, such as its potential role in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of theophylline and its effects on different organ systems.
合成法
Theophylline can be synthesized from xanthine, which is a naturally occurring purine base found in caffeine, theobromine, and uric acid. The synthesis of theophylline involves the alkylation of xanthine with 3-methylpiperidine and propyl bromide, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product is purified by recrystallization from hot water.
科学的研究の応用
Theophylline has been extensively studied for its pharmacological effects on the respiratory system. It acts as a bronchodilator, which means it relaxes the smooth muscles in the airways, allowing for easier breathing. Theophylline has been shown to improve lung function in patients with asthma and 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, and it is often used in combination with other medications, such as inhaled corticosteroids and beta-agonists.
特性
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-8-22-13(11-21-9-6-7-12(2)10-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQSMPHIGILFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2391156.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2391158.png)
![N-(3-Ethoxyspiro[3.3]heptan-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2391159.png)
![Tert-butyl 2-[(2-acetamidoethyl)amino]propanoate hydrochloride](/img/structure/B2391160.png)






